3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile

Description

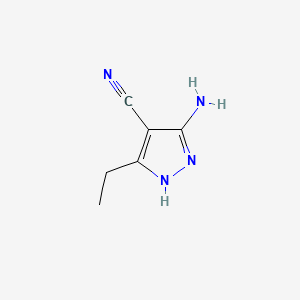

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-ethyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-2-5-4(3-7)6(8)10-9-5/h2H2,1H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKWXMBLFGLIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20213079 | |

| Record name | Pyrazole, 3-amino-4-cyano-5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63680-91-1 | |

| Record name | Pyrazole, 3-amino-4-cyano-5-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063680911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 3-amino-4-cyano-5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 5 Ethyl 1h Pyrazole 4 Carbonitrile and Its Analogs

Classical and Conventional Synthetic Routes to 3-Amino-1H-pyrazole-4-carbonitrile Derivatives

Traditional methods for synthesizing the 3-amino-1H-pyrazole-4-carbonitrile framework have long relied on well-established chemical transformations, primarily cyclocondensation and, more recently, multicomponent reactions.

Cyclocondensation Reactions with Hydrazines and Electrophilic Precursors

The most fundamental and widely utilized method for constructing the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. beilstein-journals.orgnih.gov This approach, known as the Knorr pyrazole synthesis, forms the bedrock of pyrazole chemistry. beilstein-journals.org

A key strategy for producing 3-amino-1H-pyrazole-4-carbonitrile derivatives involves a multi-step sequence starting from appropriate precursors. For instance, 3-oxoalkanonitriles can serve as the starting electrophile. In a representative synthesis, a 3-oxo-3-arylpropanenitrile is first reacted with trichloroacetonitrile to form an intermediate, 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile. mdpi.comnih.govresearchgate.net This intermediate then undergoes cyclocondensation with hydrazine hydrate (B1144303), which attacks the carbonyl carbon and the carbon bearing the trichloromethyl group, leading to the formation of the desired 3-amino-5-aryl-1H-pyrazole-4-carbonitrile. mdpi.comnih.govresearchgate.netresearchgate.net This classical method provides a reliable pathway to various 5-substituted analogs of the target compound.

Table 1: Example of Cyclocondensation Synthesis of 3-Amino-5-aryl-1H-pyrazole-4-carbonitrile

| Precursor (5) | Intermediate (6) | Hydrazine Reagent | Final Product (8) | Yield | Reference |

| 3-Oxo-3-phenylpropanenitrile | (E)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile | Hydrazine hydrate | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | Good | researchgate.net |

| 3-(4-Chlorophenyl)-3-oxopropanenitrile | 3-Amino-2-(4-chlorobenzoyl)-4,4,4-trichloro-2-butenenitrile | Hydrazine hydrate | 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 95% | mdpi.com |

| 3-Oxo-3-(thiophen-2-yl)propanenitrile | 3-Amino-4,4,4-trichloro-2-(thiophene-2-carbonyl)-2-butenenitrile | Hydrazine hydrate | 3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile | Good | researchgate.net |

Multicomponent Reaction (MCR) Approaches for Pyrazole Carbonitrile Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful and efficient alternative to traditional linear syntheses. beilstein-journals.orgnih.gov These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

For the synthesis of pyrazole carbonitrile analogs, particularly fused systems like pyrano[2,3-c]pyrazoles, four-component reactions are commonly employed. A typical MCR involves the one-pot condensation of an aromatic aldehyde, malononitrile (B47326), a β-ketoester such as ethyl acetoacetate, and hydrazine hydrate. mdpi.comrsc.orgmdpi.comtandfonline.com This process proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps to afford the complex heterocyclic product in a single operation. mdpi.com

Simpler, three-component reactions have also been developed to directly access pyrazole-4-carbonitrile derivatives. One such method involves the reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine (B124118) at room temperature, providing a straightforward route to the pyrazole core. researchgate.net

Table 2: Selected Multicomponent Reactions for Pyrazole Carbonitrile Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

| 4-Component | Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Piperidine, Water, Room Temp | 6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 85-93% | mdpi.com |

| 3-Component | Aromatic Aldehyde, Malononitrile, Phenylhydrazine | NaCl, Water, Room Temp | 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitrile | ~90% | researchgate.net |

| 4-Component | Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | None, Solvent-free | 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | High | mdpi.com |

| 4-Component | Isatin, Malononitrile, β-Ketoester, Hydrazine Hydrate | Piperidine, Water, Room Temp | Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile | High | tandfonline.com |

Green Chemistry Principles in the Synthesis of 3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile Derivatives

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of pyrazole carbonitriles, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Aqueous Media and Solvent-Free Reaction Conditions

The replacement of volatile organic solvents with water or eliminating solvents entirely represents a significant step toward greener synthesis. Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. Several MCRs for pyrazole derivatives have been successfully adapted to aqueous media. mdpi.com For instance, the four-component synthesis of pyrano[2,3-c]pyrazoles can be efficiently catalyzed by piperidine in water at room temperature. mdpi.com Simple, inexpensive salts like sodium chloride have also been shown to effectively catalyze the three-component synthesis of pyrazole-4-carbonitriles in water. researchgate.net In some cases, surfactants like cetyltrimethylammonium chloride (CTACl) are used in water to accelerate reaction rates in heterogeneous MCRs. rsc.orgtandfonline.com

Solvent-free, or "neat," reaction conditions offer further environmental benefits by simplifying work-up procedures and reducing waste. These reactions are often conducted by grinding the reactants together, sometimes with a catalytic amount of an agent, or by heating the mixture in the absence of a solvent. researchgate.net The synthesis of pyrano[2,3-c]pyrazoles has been achieved under solvent-free conditions by simply mixing ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile. mdpi.com Ionic liquids have also been employed as recyclable catalytic media under solvent-free conditions for this transformation. jetir.org

Heterogeneous Catalysis for Sustainable Pyrazole Carbonitrile Synthesis

Heterogeneous catalysts are a cornerstone of green chemistry as they can be easily separated from the reaction mixture and reused, reducing waste and cost. A wide array of heterogeneous catalysts has been developed for the synthesis of pyrazole carbonitrile derivatives, often in the context of multicomponent reactions.

These catalysts include various nanomaterials, which offer high surface area and catalytic activity. Examples include:

Metal Oxide Nanoparticles : ZnO nanoparticles have been used for the four-component synthesis of pyranopyrazoles in water. rsc.org

Magnetic Nanoparticles : Magnetic Fe₃O₄ nanoparticles serve as an easily recoverable catalyst for the same MCR in aqueous media, with the ability to be reused up to fourteen times without significant loss of activity. rsc.org

Mixed Metal Oxides : Ceria-doped zirconia (CeO₂/ZrO₂) has been shown to be an effective catalyst for pyranopyrazole synthesis at room temperature. nih.gov

Silica-Based Catalysts : Nano-SiO₂, derived from agricultural waste like wheat straw, has been utilized as a recyclable catalyst. rsc.org

Functionalized Nanocatalysts : Complex, functionalized magnetic nanoparticles, such as Fe₃O₄@SiO₂@vanillin@thioglycolic acid, have been designed for the mechanochemical (grinding) synthesis of 5-amino-pyrazole-4-carbonitriles, allowing for catalyst reuse over multiple cycles. nih.gov

Nickel-Based Catalysts : Heterogeneous nickel-based catalysts have been employed in the one-pot synthesis of pyrazoles from ketones, hydrazines, and aldehydes at room temperature. mdpi.com

Table 3: Examples of Heterogeneous Catalysts in Pyrazole Carbonitrile Synthesis

| Catalyst | Reaction | Conditions | Yield | Reusability | Reference |

| ZnO Nanoparticles | 4-Component synthesis of pyranopyrazoles | Water | High | Yes | rsc.org |

| Magnetic Fe₃O₄ Nanoparticles | 4-Component synthesis of pyranopyrazoles | Water, Room Temp | High | Up to 14 cycles | rsc.org |

| CeO₂/ZrO₂ | 4-Component synthesis of pyranopyrazoles | Ethanol, Room Temp | 88-98% | Yes | nih.gov |

| Heterogeneous Nickel-based | 3-Component synthesis of pyrazoles | Ethanol, Room Temp | Good to Excellent | Yes | mdpi.com |

| Fe₃O₄@SiO₂@vanillin@thioglycolic acid | 3-Component synthesis of 5-amino-pyrazole-4-carbonitriles | Solvent-free, Grinding | High | Up to 6 cycles | nih.gov |

Microwave and Ultrasound-Assisted Synthetic Protocols

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized synthetic organic chemistry, aligning with green principles by dramatically reducing reaction times and often increasing product yields. rsc.orgresearchgate.net

Microwave-assisted synthesis utilizes the ability of polar molecules to efficiently absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This technique often results in higher yields, shorter reaction times, and cleaner reactions compared to conventional heating methods. rsc.orgresearchgate.net It has been successfully applied to the synthesis of pyrazole-4-carbonitriles from pyrazole-4-carbaldehydes, with yields ranging from 73% to 91%. researchgate.net Microwave heating under solvent-free conditions has also been used to achieve regioselective cyclocondensation reactions of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles to form fused pyrazolo[1,5-a]pyrimidines. mdpi.comnih.govresearchgate.net

Ultrasound-assisted synthesis employs high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.netrsc.org This process generates localized "hot spots" with extremely high temperatures and pressures, which significantly enhances chemical reactivity. rsc.org Ultrasound has been effectively used to facilitate catalyst-free, four-component reactions in water for the synthesis of pyrano[2,3-c]pyrazoles. rsc.orgnih.gov The use of ultrasound can reduce reaction times from hours under conventional methods to mere minutes, while achieving excellent yields. rsc.orgnih.gov

Table 4: Comparison of Conventional vs. Microwave/Ultrasound-Assisted Synthesis

| Reaction | Method | Conditions | Time | Yield | Reference |

| Synthesis of pyrano[2,3-c]pyrazoles | Conventional | Reflux | 1 hour | 83% | rsc.orgnih.gov |

| Synthesis of pyrano[2,3-c]pyrazoles | Ultrasound | Mn/ZrO₂, aq. Ethanol | 10 min | 98% | rsc.orgnih.gov |

| Synthesis of pyrazole-containing 1,3,4-oxadiazoles | Conventional | Reflux | 6-9 hours | 59-66% | rsc.org |

| Synthesis of pyrazole-containing 1,3,4-oxadiazoles | Microwave (400W) | Ethanolic KOH | 5-8 min | Good | rsc.org |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which involves using mechanical energy to initiate chemical reactions in the absence of bulk solvents, has emerged as a powerful green methodology for constructing pyrazole rings. This solvent-free approach offers significant advantages, including operational simplicity, reduced waste, and often, shorter reaction times and higher yields compared to conventional solution-phase methods.

The synthesis of 5-amino-pyrazole-4-carbonitrile derivatives has been successfully achieved through three-component mechanochemical reactions. nih.govfrontiersin.org These reactions typically involve grinding a mixture of an aldehyde, malononitrile, and a hydrazine derivative, often in the presence of a catalyst. rsc.org This technique has been shown to produce the desired pyrazole compounds expeditiously and in high yields. rsc.org The use of grinding at ambient room temperature aligns with the principles of sustainable chemistry by minimizing energy consumption and avoiding the use of hazardous solvents. nih.gov The efficiency of this method is highlighted by the rapid formation of products, making it an attractive alternative to traditional heating methods. nih.gov

Key features of mechanochemical synthesis for this class of compounds include:

Solvent-free conditions : Eliminates the need for potentially toxic and volatile organic solvents.

High efficiency : Reactions often proceed to completion quickly, with excellent product yields. rsc.org

Simplicity : The experimental setup is straightforward, typically involving a mortar and pestle or a ball mill.

Environmental friendliness : Reduces chemical waste and energy usage, contributing to a more sustainable synthetic process. rsc.org

Advanced Catalytic Systems for this compound Formation

The development of advanced catalysts has been instrumental in optimizing the synthesis of aminopyrazole carbonitriles. These catalysts enhance reaction rates, improve selectivity, and often allow for milder reaction conditions. Both metal-based and organic catalysts have proven effective, with a growing emphasis on systems that are reusable and environmentally benign.

A variety of heterogeneous and homogeneous metal-based catalysts have been employed for the synthesis of 3-amino-5-substituted-1H-pyrazole-4-carbonitriles. Nanocatalysts are particularly advantageous due to their high surface-area-to-volume ratio, which enhances catalytic activity and allows for maximum efficiency with small amounts of catalyst. frontiersin.org

Iron (Fe)-Based Catalysts : A homogeneous catalytic system of iron(III) chloride/polyvinylpyrrolidone (FeCl₃/PVP) has been effectively used in a water/PEG-400 solvent system. researchgate.netscilit.com This green pathway, reacting phenylhydrazines with malononitrile derivatives, achieved product yields of up to 97% in 2-4 hours, a significant improvement over traditional thermal methods. researchgate.net Additionally, magnetically separable iron oxide nanoparticles (Fe₃O₄ NPs) functionalized with materials like tannic acid or vanillin have been used as recyclable catalysts in three-component mechanochemical syntheses, demonstrating consistent activity over multiple cycles. nih.govfrontiersin.orgrsc.org

Nano-Zinc Oxide (ZnO) : ZnO nanoparticles, sometimes doped or in core-shell structures (e.g., Ag/La-ZnO), have been identified as highly efficient catalysts for pyrazole synthesis. nih.gov These catalysts can be used in one-pot, multi-component reactions under solvent-free grinding conditions, offering excellent yields and easy catalyst recovery. nih.govresearchgate.net The catalyst activates the carbonyl group of the aldehyde and facilitates the initial condensation steps of the reaction mechanism. nanomaterchem.com

Tin-Cerium (SnO-CeO₂) Nanocomposites : A recyclable SnO-CeO₂ nanocomposite has been developed for the one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile. researchgate.net This heterogeneous catalyst functions effectively in water under mild conditions, and its synergistic effect between SnO and CeO₂ enhances catalytic performance. The catalyst maintains its structural integrity and activity for at least five reaction cycles, reinforcing its potential for sustainable and scalable organic synthesis. researchgate.net

Table 1: Comparison of Metal-Based Catalysts in Aminopyrazole Carbonitrile Synthesis

| Catalyst System | Synthesis Method | Key Advantages | Typical Yield | Reference |

|---|---|---|---|---|

| FeCl₃/PVP | Homogeneous catalysis in water/PEG-400 | Inexpensive, stable, high efficiency with low loading | Up to 97% | researchgate.net |

| Fe₃O₄@SiO₂@Tannic acid | Mechanochemical (solvent-free) | Environmentally friendly, magnetically recoverable, reusable (6 cycles) | High | nih.govfrontiersin.org |

| Ag/ZnO Nanoparticles | Heterogeneous catalysis | Recyclable, efficient under green conditions | High | researchgate.net |

| SnO-CeO₂ Nanocomposite | Heterogeneous catalysis in water | Sustainable, recyclable (5 cycles), operates in green solvent | High | researchgate.net |

Organocatalysis provides a metal-free alternative for pyrazole synthesis, often utilizing small, readily available organic molecules to catalyze reactions. These systems are attractive due to their typically lower toxicity and cost compared to metal catalysts.

One notable example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the one-pot, multicomponent synthesis of 5-aminopyrazole-4-carbonitrile derivatives. researchgate.net This approach is performed in an aqueous medium, highlighting its adherence to green chemistry principles. The reaction, involving the condensation of malononitrile, a benzaldehyde (B42025), and phenylhydrazine, benefits from a simple work-up, minimal reaction time, and the elimination of hazardous by-products. researchgate.net

Other green catalytic systems often focus on reusability and environmentally friendly reaction media. For instance, the use of magnetically separable catalysts, as discussed with Fe₃O₄ nanoparticles, is a key green strategy that bridges metal-based and green catalytic concepts. rsc.orgresearchgate.net These systems combine high catalytic efficiency with straightforward, non-chromatographic separation, making them ideal for sustainable chemical production. rsc.org

Reaction Mechanism Elucidation and Regioselectivity in Pyrazole Carbonitrile Synthesis

The generally accepted mechanism involves three key stages:

Knoevenagel Condensation : The reaction is typically initiated by a base- or acid-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. The catalyst activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the active methylene (B1212753) group of malononitrile. rsc.orgnanomaterchem.com This step results in the formation of an α,β-unsaturated nitrile intermediate (a benzylidenemalononitrile derivative). researchgate.netresearchgate.net

Michael Addition : The hydrazine derivative then acts as a nucleophile in a Michael addition reaction, attacking the β-carbon of the unsaturated intermediate. rsc.org This addition leads to a new, non-cyclic intermediate.

Intramolecular Cyclization and Tautomerization : The final steps involve an intramolecular cyclization, where one of the nitrogen atoms of the hydrazine moiety attacks the nitrile carbon. researchgate.net This is followed by tautomerization to yield the stable aromatic 5-aminopyrazole ring system. rsc.org In some cases, this final cyclization step is referred to as a Thorpe-Ziegler reaction, which describes the intramolecular condensation of dinitriles. chim.itchem-station.com

Regioselectivity is a critical consideration in pyrazole synthesis, particularly when using monosubstituted hydrazines (R-NHNH₂). The reaction can potentially yield two different regioisomers. The final structure is determined by which nitrogen atom of the hydrazine participates in the initial Michael addition versus the subsequent cyclization. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is different, and reaction conditions can influence which one reacts first, thereby controlling the regiochemical outcome. nih.gov For the synthesis of 3-amino-5-substituted pyrazoles, the reaction pathway proceeds such that the substituted nitrogen of the hydrazine becomes the N1 of the pyrazole ring, while the NH₂ group attacks the nitrile to form the C5-amino group. Advanced techniques such as 2D NMR (NOESY and HMBC) have been used to definitively confirm the regioselectivity of these transformations. rsc.orgnih.gov

Spectroscopic and Structural Elucidation Techniques in Research on 3 Amino 5 Ethyl 1h Pyrazole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy in Pyrazole (B372694) Carbonitrile Characterization

In the ¹H NMR spectrum of 3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile, distinct signals corresponding to each type of proton are expected. The ethyl group at the C5 position would characteristically appear as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The protons of the amino group (-NH₂) at the C3 position typically manifest as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. Similarly, the proton on the pyrazole ring nitrogen (N-H) would also produce a broad singlet, often at a downfield chemical shift.

Based on data from analogous compounds like 3-amino-5-phenyl-1H-4-pyrazolecarbonitrile, the amino protons are observed around δ 6.50 ppm, and the pyrazole NH proton appears significantly downfield, around δ 12.16 ppm. mdpi.com

Interactive Data Table: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | ~1.2 | Triplet (t) | 3H |

| -CH₂- (ethyl) | ~2.6 | Quartet (q) | 2H |

| -NH₂ (amino) | ~6.4 - 6.5 | Broad Singlet (br s) | 2H |

| N-H (pyrazole) | ~12.0 - 12.2 | Broad Singlet (br s) | 1H |

¹³C NMR Spectroscopy in Pyrazole Carbonitrile Characterization

The ¹³C NMR spectrum provides complementary information by detecting the carbon backbone of the molecule. For this compound, six distinct carbon signals are anticipated. The ethyl group would show two signals in the aliphatic region. The pyrazole ring would exhibit three signals for C3, C4, and C5, with their chemical shifts indicating their electronic environment. The nitrile carbon (-C≡N) typically appears in a characteristic downfield region. Studies on related pyrazole derivatives provide insight into the expected chemical shifts for the heterocyclic core and the nitrile group. rsc.org

Interactive Data Table: Expected ¹³C NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| -C H₃ (ethyl) | ~12-15 |

| -C H₂- (ethyl) | ~20-25 |

| C4 (pyrazole) | ~70-95 |

| C≡N (nitrile) | ~114-120 |

| C5 (pyrazole) | ~144-150 |

| C3 (pyrazole) | ~155-160 |

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would be used to confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can be useful in confirming isomeric structures. nih.govresearchgate.net

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands that serve as fingerprints for its key structural features.

The most prominent and diagnostic peaks would include the N-H stretching vibrations from both the amino group (-NH₂) and the pyrazole ring N-H. The amino group typically shows two distinct bands (symmetric and asymmetric stretches), while the ring N-H gives a broader absorption. Another key feature is the sharp, intense absorption band corresponding to the carbon-nitrogen triple bond (C≡N) of the nitrile group. Aliphatic C-H stretching from the ethyl group would also be present. Data from similar pyrazole carbonitriles show N-H stretches in the 3100-3400 cm⁻¹ region and a strong C≡N stretch around 2220-2230 cm⁻¹. mdpi.comnih.gov

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Pyrazole N-H | Stretch | ~3100 - 3200 | Medium, Broad |

| Amino -NH₂ | Asymmetric & Symmetric Stretch | ~3300 - 3400 | Medium-Strong |

| Ethyl C-H | Stretch | ~2850 - 2960 | Medium |

| Nitrile C≡N | Stretch | ~2220 - 2230 | Strong, Sharp |

| C=N / C=C | Ring Stretch | ~1500 - 1650 | Medium-Variable |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound. For this compound (C₆H₈N₄), the molecular weight is 136.16 g/mol . Standard mass spectrometry would show a molecular ion peak (M⁺) at m/z = 136.

High-Resolution Mass Spectrometry (HRMS) offers a much more precise mass measurement, which can be used to confirm the elemental composition of the molecule. The exact mass of C₆H₈N₄ is calculated to be 136.07999. An HRMS measurement that matches this value to within a few parts per million provides unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. nih.govmdpi.com The fragmentation pattern observed in the mass spectrum can also provide structural clues, showing the loss of fragments such as the ethyl group.

Reactivity and Derivatization Strategies of 3 Amino 5 Ethyl 1h Pyrazole 4 Carbonitrile

Nucleophilic Reactivity of the Amino and Nitrile Moieties

The 3-amino group is the most prominent nucleophilic site in the molecule. It readily participates in reactions with a wide array of electrophiles. This high reactivity is a cornerstone of its synthetic utility, initiating many cyclization and derivatization sequences. mdpi.com For instance, the amino group can be acylated by reacting with reagents like chloroacetyl chloride. researchgate.netmdpi.com This reaction typically proceeds regioselectively at the exocyclic amino group. researchgate.net

The pyrazole (B372694) ring contains two nitrogen atoms. The N1 nitrogen, being part of an aromatic system, can act as a nucleophile, especially after deprotonation to form the pyrazolide anion. mdpi.com This nucleophilicity is crucial in cyclization reactions where it attacks an electrophilic center to close a new ring. The exocyclic amino group and the N1 ring nitrogen together form a 1,3-binucleophilic system, which is key to forming fused six-membered rings like pyrimidines. researchgate.net

The 4-carbonitrile (cyano) group is an electron-withdrawing group that influences the reactivity of the pyrazole ring. While generally less reactive than the amino group, the nitrile moiety can undergo various transformations. It can participate in cyclization reactions, for example, through intramolecular nucleophilic attack by a newly formed functional group. researchgate.net It can also be hydrolyzed to a carboxamide or a carboxylic acid, or reduced to an aminomethyl group, thereby providing a handle for further functionalization.

Cyclization Reactions for Fused Heterocycle Formation

The most significant application of 3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile is in the synthesis of fused heterocyclic compounds. Its 1,3-binucleophilic nature is adeptly exploited to construct bicyclic and polycyclic systems of medicinal and material interest.

The synthesis of pyrazolo[1,5-a]pyrimidines is one of the most well-established reactions of 3-aminopyrazoles. This is typically achieved through the cyclocondensation of the aminopyrazole with a 1,3-dielectrophile, such as a β-dicarbonyl compound or its synthetic equivalent. nih.govscispace.com The reaction mechanism generally involves an initial nucleophilic attack by the exocyclic 3-amino group on one of the electrophilic centers of the dicarbonyl compound, followed by an intramolecular cyclization via the N1 atom of the pyrazole ring and subsequent dehydration. ekb.eg

A variety of reagents can be used for this transformation, leading to a diverse range of substituted pyrazolo[1,5-a]pyrimidines. High yields have been reported for reactions with compounds like pentane-2,4-dione and ethyl acetoacetate. nih.govscispace.com Microwave-assisted synthesis has also been shown to be an efficient method for preparing these derivatives. mdpi.comnih.gov

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Aminopyrazoles

| 3-Aminopyrazole (B16455) Precursor | Reagent (1,3-Dielectrophile) | Resulting Fused System | Reference(s) |

|---|---|---|---|

| 5-Substituted-3-amino-1H-pyrazole-4-carbonitrile | Pentane-2,4-dione | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | nih.gov, researchgate.net |

| 5-Substituted-3-amino-1H-pyrazole-4-carbonitrile | Ethyl acetoacetate | 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine | nih.gov, scispace.com |

| 5-Substituted-3-amino-1H-pyrazole-4-carbonitrile | Enamine of acetylacetone | 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine | ekb.eg, ekb.eg |

| 5-Substituted-3-amino-1H-pyrazole-4-carbonitrile | Diethyl malonate | 5,7-Dihydroxypyrazolo[1,5-a]pyrimidine | researchgate.net |

Three-component reactions involving a 3-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound also provide a direct route to the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov

Beyond pyrimidines, the aminopyrazole scaffold can be used to construct other fused systems. For example, imidazo[1,2-b]pyrazole derivatives can be synthesized. One method involves the alkylation of the aminopyrazole with halo reagents under phase transfer conditions. researchgate.net Another approach involves the reaction of 5-aminopyrazoles with α-haloketones.

Furthermore, reactions with reagents like phenyl isothiocyanate can lead to the formation of intermediate thioureas. These intermediates can then be cyclized with agents like phenacyl bromide to yield fused thiazole (B1198619) systems, or with chloroacetonitrile (B46850) to form other complex heterocycles. ekb.egekb.eg

3-Aminopyrazoles react with compounds containing an active methylene group, often in the context of a Knoevenagel condensation. For instance, condensation with aromatic aldehydes can yield the corresponding arylidene derivatives. ekb.egekb.eg These intermediates can then undergo further cyclization. A common strategy involves reacting the aminopyrazole with pre-formed arylidene malononitriles. This typically leads to the formation of pyrazolo[1,5-a]pyrimidine derivatives via a Michael addition followed by intramolecular cyclization. nih.gov

Electrophilic Substitution Patterns on the Pyrazole Ring

While the pyrazole ring is electron-rich and susceptible to electrophilic attack, the substitution pattern is directed by the existing functional groups. The primary site for electrophilic substitution on the 3-aminopyrazole nucleus is often the C4 position if it is unsubstituted. However, in this compound, this position is blocked by the nitrile group. Electrophilic attack can also occur at the N1 position. A key example of electrophilic substitution is the diazotization of the 3-amino group to form a diazonium salt. This diazonium salt is a versatile intermediate that can be coupled with active methylene compounds to generate azo compounds, which can subsequently cyclize to form pyrazolo[5,1-c] nih.govmdpi.comekb.egtriazine derivatives. researchgate.net

Functional Group Interconversions and Modifications

The functional groups on the this compound molecule can be chemically modified to introduce further diversity.

Amino Group Modification: The 3-amino group can be readily acylated, for example, by reaction with chloroacetyl chloride to form an N-chloroacetyl derivative. mdpi.com This introduces a reactive handle for subsequent nucleophilic substitution or cyclization reactions.

Nitrile Group Conversion: The 4-cyano group can be hydrolyzed under acidic or basic conditions to the corresponding 4-carboxamide or 4-carboxylic acid. The synthesis of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile from 4-nitroaniline (B120555) and 2,3-dicyanopropionic acid ethyl ester highlights reactions involving cyano groups in pyrazole synthesis. nih.gov These carboxylic acid derivatives open up further derivatization possibilities, such as esterification or amide bond formation.

Utilization as Building Blocks for Complex Molecular Architectures

This compound and its structural analogs are highly versatile building blocks in organic synthesis, primarily due to the reactive amino and nitrile functionalities, as well as the pyrazole core itself. These compounds serve as precursors for the construction of a variety of fused heterocyclic systems and other complex molecular architectures, which are of significant interest in medicinal chemistry and materials science. The strategic derivatization of this pyrazole scaffold allows for the synthesis of diverse libraries of compounds with potential biological activities.

The primary utility of 3-amino-1H-pyrazole-4-carbonitrile derivatives lies in their reaction with bidentate electrophiles to form fused pyrimidine (B1678525) rings, leading to the formation of pyrazolo[1,5-a]pyrimidines. mdpi.comnih.govresearchgate.net This class of compounds has attracted considerable attention, with some analogues being investigated for their sedative and hypnotic properties. researchgate.net

A general and efficient route to 5-substituted 3-amino-1H-pyrazole-4-carbonitriles involves the condensation of 3-oxoalkanonitriles with trichloroacetonitrile, followed by a cyclization reaction with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net These pyrazole derivatives can then undergo regioselective condensation reactions with various nonsymmetrical dielectrophiles to yield substituted pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov The reaction outcomes, including the specific isomers formed and the yields, are influenced by the reaction conditions and the nature of the substituents on the pyrazole and the electrophile.

For instance, the reaction of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles with various reagents under different conditions can lead to a range of complex heterocyclic structures. The following table summarizes selected examples of such transformations, highlighting the versatility of the aminopyrazole core.

Table 1: Synthesis of Fused Heterocycles from 3-Amino-5-substituted-1H-pyrazole-4-carbonitriles

| Starting Pyrazole Derivative | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | 2-Aroyl-3-dimethylamino-2-propenenitrile | Pyrazolo[1,5-a]pyrimidines | Not Specified | nih.gov |

| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Dioxane | Brownish crystals | 95 | nih.gov |

| 3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile | n-Propanol | Beige crystals | 93 | mdpi.com |

| Malononitrile (B47326), Arylglyoxals, Hydrazine Hydrate | Water, Ethanol | 3-Amino-5-arylpyridazine-4-carbonitriles | 78 (for phenyl derivative) | scielo.org.za |

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Chloroacetyl chloride | 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | 65-70 | mdpi.com |

Furthermore, multi-component reactions provide a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. Several studies have reported the one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives through a three-component reaction of benzaldehyde (B42025) derivatives, malononitrile, and phenylhydrazine (B124118). nih.govresearchgate.net These reactions often employ catalysts to enhance their efficiency and yield. nih.gov

The reactivity of the amino group in 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile has been exploited in the synthesis of hybrid molecules. For example, it reacts with chloroacetyl chloride to form an intermediate chloroacetamide derivative, which can then be reacted with various nucleophiles to introduce new functionalities and build more complex structures. mdpi.com This approach allows for the linkage of the pyrazole core to other heterocyclic units, such as nicotinonitrile, creating novel molecular frameworks. mdpi.com

The following table details the synthesis of various substituted pyrazole derivatives, showcasing the broad applicability of the aminopyrazole scaffold in constructing diverse molecular architectures.

Table 2: Examples of Synthesized Complex Molecules from Aminopyrazole Precursors

| Starting Materials | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Malononitrile, Benzaldehyde derivatives, Phenylhydrazine | LDH@PTRMS@DCMBA@CuI, H₂O/EtOH | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives | 85-93 | nih.gov |

| Azo-linked aldehydes, Malononitrile, Phenylhydrazine or p-tolylhydrazine | Fe₃O₄@SiO₂@Tannic acid | Azo-linked 5-amino-pyrazole-4-carbonitrile derivatives | High | nih.gov |

| Malononitrile, Phenylhydrazine, 4-Chlorobenzaldehyde | LDH@PTRMS@DCMBA@CuI, H₂O/EtOH | 5-Amino-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile | Not Specified | nih.gov |

| Malononitrile dimer, Hydrazine | Not Specified | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Not Specified | mdpi.com |

Biological Activities and Pharmacological Potential of 3 Amino 5 Ethyl 1h Pyrazole 4 Carbonitrile Derivatives

Anticancer Activity of Pyrazole (B372694) Carbonitrile Derivatives

The search for novel anticancer agents has led to the extensive investigation of pyrazole derivatives, many of which have demonstrated significant cytotoxicity against various cancer cell lines. researchgate.net The mechanism of their anticancer action is often multifaceted, involving the inhibition of crucial enzymes like kinases (e.g., EGFR, VEGFR-2) and the disruption of cellular processes such as tubulin polymerization. researchgate.netnih.gov

A series of novel 3-(halophenyl)-1-phenyl-1H-pyrazole moieties were synthesized and evaluated for their antitumor properties against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer), using 5-fluorouracil (B62378) as a reference drug. benthamdirect.com These compounds, which share the core 5-amino-1H-pyrazole-4-carbonitrile structure, demonstrated notable anticancer activity. benthamdirect.com Similarly, hybrid compounds incorporating pyrazole with other heterocyclic systems like isoxazole (B147169) and 1,2,3-triazole have shown cytotoxic effects against various human cancer cell lines. ijnrd.org For instance, certain pyrazole-isoxazole hybrids displayed activity against four different cancer cell lines, while pyrazole-1,2,3-triazole hybrids showed moderate cytotoxicity against HT-1080 fibrosarcoma cells. ijnrd.org

Further studies have identified pyrazole derivatives as potent inhibitors of key signaling pathways involved in cancer progression. For example, compound 43 , a pyrazole carbaldehyde derivative, was identified as a potent PI3 kinase inhibitor, exhibiting excellent cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ of 0.25 μM. nih.gov Another derivative, compound 50 , demonstrated potent dual inhibition of EGFR and VEGFR-2 and displayed superior cytotoxicity against HepG2 liver cancer cells compared to standard drugs like erlotinib (B232) and sorafenib. nih.gov

| Compound Type | Target Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 3-(Halophenyl)-1-phenyl-1H-pyrazoles | HeLa, MCF-7, PC-3 | Demonstrated significant in vitro anticancer activity. | benthamdirect.com |

| Pyrazole-isoxazole hybrids | Four human cancer cell lines | Evaluated for cytotoxic activity. | ijnrd.org |

| Pyrazole-1,2,3-triazole hybrids | HT-1080 | Showed average cytotoxic effect. | ijnrd.org |

| Pyrazole carbaldehyde derivative (Compound 43) | MCF-7 | Potent PI3 kinase inhibitor (IC₅₀ = 0.25 μM). | nih.gov |

| Fused pyrazole derivative (Compound 50) | HepG2 | Potent dual EGFR/VEGFR-2 inhibitor (IC₅₀ = 0.71 µM vs HepG2). | nih.gov |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids (Compounds 22 & 23) | MCF-7, A549, HeLa, PC3 | Potent cytotoxicity (IC₅₀ = 2.82-6.28 μM) and EGFR inhibition. | nih.gov |

Antimicrobial Activity of Pyrazole Carbonitrile Derivatives

The pyrazole scaffold is a key component in many compounds exhibiting broad-spectrum antimicrobial activity. mdpi.com Derivatives of 3-amino-1H-pyrazole-4-carbonitrile have been synthesized and tested against a variety of microbial pathogens, including bacteria and fungi. acs.orgbiointerfaceresearch.com

Numerous studies have confirmed the potential of pyrazole derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. mdpi.com A series of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides were designed as analogues of Nitrofurantoin®, a known antibacterial agent. ekb.eg These compounds were evaluated for their antibacterial properties. ekb.eg

In another study, newly synthesized 4-functional pyrazole derivatives showed a pronounced effect on strains of Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com Similarly, azopyrazole carbonitrile derivatives have demonstrated a wide range of antibacterial activities. acs.org For instance, these compounds inhibited the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Pseudomonas aeruginosa. acs.org The versatility of the pyrazole ring allows for structural modifications that can enhance antibacterial potency and spectrum. mdpi.com For example, a series of 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles showed activity against both methicillin-susceptible and methicillin-resistant S. aureus (MRSA). mdpi.com

| Compound Series | Bacterial Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| 4-Functional Pyrazole Derivatives | S. aureus ATCC 25923, E. coli ATCC 25922 | Pronounced antibacterial effect. | biointerfaceresearch.com |

| Azopyrazole Carbonitrile Derivatives | Bacillus subtilis, Pseudomonas aeruginosa | Showed positive inhibition activity. | acs.org |

| Pyrazole-1-sulphonamides | Gram-positive and Gram-negative bacteria | Most compounds showed moderate to potent activity. | mdpi.com |

| 5-Amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Methicillin-susceptible and resistant S. aureus | Exhibited antimicrobial activity with MIC values of 25.1 µM. | mdpi.com |

In addition to their antibacterial effects, pyrazole derivatives have shown promising activity against fungal pathogens. mdpi.com The structural features of the pyrazole ring are conducive to interactions with fungal-specific targets. nih.gov

Research on 4-functional pyrazole derivatives demonstrated their efficacy against fungi of the genus Candida, indicating their potential for development into effective antifungal agents. biointerfaceresearch.com Azopyrazole carbonitrile derivatives also exhibited positive inhibition against at least one type of tested yeast. acs.org Notably, these derivatives showed an intermediate inhibition effect against Candida albicans, a significant human pathogen. acs.org The antifungal potential of N-pyrazole derivatives has also been highlighted in other studies. nih.gov

| Compound Series | Fungal Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| 4-Functional Pyrazole Derivatives | Candida albicans ATCC 885-653 | Pronounced effect, promising for creating effective antimicrobial agents. | biointerfaceresearch.com |

| Azopyrazole Carbonitrile Derivatives | Yeasts, including Candida albicans | Showed positive intermediate inhibition effect against C. albicans. | acs.org |

| N-pyrazole derivatives | General Fungi | Noted to exhibit diverse biological activities including antifungal. | nih.gov |

The antiviral potential of pyrazole derivatives is an area of growing interest. These compounds have been investigated for their activity against a range of viruses. nih.gov Certain pyrazole-containing systems have shown potent therapeutic effects against viruses such as HIV, Hepatitis C (HCV), and Herpes Simplex Virus (HSV-1). nih.gov

A recent study focused on the synthesis of 4-substituted pyrazole derivatives and their evaluation against the Newcastle disease virus (NDV), a significant pathogen in the poultry industry. nih.gov The findings underscore the potential of pyrazole-based scaffolds as a source of new antiviral agents. nih.gov It has been reported that 1,3-diphenylpyrazole derivatives provided high levels of protection in chicks against NDV. nih.gov The adaptability of the pyrazole structure allows for its incorporation into molecules designed to target specific viral proteins or replication mechanisms. nih.gov

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are well-established as potent anti-inflammatory and analgesic agents. rjpbr.com The commercial success of pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) has spurred further research into this class of compounds. mdpi.comrjpbr.com

A series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized and screened for their in vivo analgesic and anti-inflammatory activities. researchgate.net Several of these compounds exhibited significant effects at a low dose. researchgate.net The fusion of a thiophene (B33073) ring, also known for anti-inflammatory action, with a pyrazole nucleus has been explored to create more potent agents. rjpbr.com

One notable derivative, FR140423 (3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole), has been identified as a selective cyclooxygenase-2 (COX-2) inhibitor. nih.gov It demonstrated anti-inflammatory effects that were two- to three-fold more potent than indomethacin (B1671933) in a carrageenan-induced paw edema model. nih.gov Furthermore, its anti-hyperalgesic effect was five-fold more potent than indomethacin. nih.gov A study on ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives also revealed that certain substitutions on the pyrazole scaffold could significantly enhance anti-inflammatory activity. nih.gov

| Compound/Series | Activity Type | Key Findings | Reference |

|---|---|---|---|

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Analgesic & Anti-inflammatory | Compounds 3a, 3c, and 3d showed significant activity. | researchgate.net |

| Pyrazoles derived from 2-acetyl thiophene | Analgesic & Anti-inflammatory | Compounds 5e, 5f, and 6d were potent analgesics; series 5a-5f had anti-inflammatory action. | rjpbr.com |

| FR140423 | Anti-inflammatory & Analgesic | Potent and selective COX-2 inhibitor with morphine-like analgesic effects. | nih.gov |

| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives | Anti-inflammatory | Compounds 2e and 2f exhibited significant activity compared to the control group. | nih.gov |

| Pyrazolo[3,4-c]pyrazole derivatives | Analgesic & Anti-inflammatory | All synthesized compounds exhibited both activities. | sciencescholar.us |

Other Pharmacological Effects

The structural versatility of the pyrazole core has led to the discovery of derivatives with a wide range of other pharmacological activities beyond the major categories discussed. The pyrazole nucleus is present in drugs with diverse therapeutic applications, including antipsychotic, anti-obesity, and H2-receptor agonist effects. mdpi.com

One area of investigation is the central nervous system. Derivatives of pyrazolo[1,5-a]pyrimidines, which can be synthesized from 3-amino-1H-pyrazole-4-carbonitrile precursors, have been classified as sedative/hypnotic drugs. mdpi.com This suggests that the pyrazole scaffold can be tailored to modulate neuronal activity.

Furthermore, the core structure of 3-amino-5-ethyl-1H-pyrazole-4-carbonitrile serves as a versatile building block in synthetic chemistry, enabling the creation of a vast library of compounds for screening against various biological targets. This adaptability ensures that the exploration of pyrazole derivatives will continue to yield compounds with novel and diverse pharmacological profiles.

Antioxidant Activity

The search for new antioxidant agents is a continuous effort in medicinal chemistry to combat oxidative stress-related diseases. capes.gov.br Pyrazole derivatives have emerged as a promising class of compounds with the ability to scavenge free radicals and prevent oxidative damage. capes.gov.brresearchgate.netnih.gov

A series of 3-Aryl-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles were evaluated for their antioxidant potential. researchgate.net The instability of the 4,5-dihydro-1H-pyrazole-5-carbonitrile ring is believed to be the driving force behind their antioxidant activity, as each molecule can donate two hydrogen atoms and two electrons to acceptor molecules. researchgate.net The free radical scavenging ability of these compounds was tested using the DPPH assay, and their reducing power was also determined. researchgate.net

In another study, novel pyrazoline derivatives were assessed for their capacity to prevent oxidative damage. researchgate.net Specifically, 5-hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-1H-1-(2-hydroxybenzoyl)-pyrazole was found to be the most effective at preventing lipid peroxidation stimulated by various agents in rat brain homogenates and was the only compound tested that could block H₂O₂-mediated glutathione (B108866) oxidation. researchgate.net Furthermore, pyrazolyl acylhydrazones and amides have demonstrated significant antioxidant properties, with some derivatives showing higher activity in inhibiting ROS formation in platelets than reference drugs like acetylsalicylic acid. nih.govmdpi.com

The antioxidant activity of pyrazolone (B3327878) derivatives was also investigated by measuring lipid peroxidation markers. nih.gov Several derivatives, including PYZ7, PYZ8, PYZ9, and PYZ10, were effective in controlling the generation of both Malonaldehyde (MDA) and 4-Hydroxyl-2-nonenal (4-HNE), indicating their potential protective role in ischemic heart injury. nih.gov

Table 1: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound Type | Assay | Key Findings | Reference(s) |

|---|---|---|---|

| 3-Aryl-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles | DPPH Scavenging, Reducing Power | Showed antioxidant activity, mechanism proposed via donation of H atoms and electrons. | researchgate.net |

| 5-hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-1H-1-(2-hydroxybenzoyl)-pyrazole | Lipid Peroxidation, Glutathione Oxidation | Most effective in preventing lipid peroxidation (IC₅₀ < 15 µM) and blocked glutathione oxidation. | researchgate.net |

| Pyrazolyl Acylhydrazones | ROS Formation Inhibition | Showed higher antioxidant activity than acetylsalicylic acid in platelets. | nih.govmdpi.com |

Antidiabetic Activity

Pyrazole derivatives have been extensively studied as potential antidiabetic agents, primarily through the inhibition of key enzymes such as α-glucosidase and dipeptidyl peptidase-4 (DPP-4). nih.govmdpi.com Inhibition of these enzymes is a validated therapeutic strategy for managing type 2 diabetes mellitus. nih.govmdpi.com

α-Glucosidase Inhibition: The inhibition of α-glucosidase delays carbohydrate digestion, leading to a reduction in postprandial hyperglycemia. nih.gov Numerous pyrazole-based compounds have been identified as potent α-glucosidase inhibitors. nih.govnih.gov A series of sulfonamide-based acyl pyrazoles were synthesized and screened for their α-glucosidase inhibitory activity. frontiersin.org Among them, a compound bearing a para-chloro substituent on the phenyl ring of the acyl group was the most potent. frontiersin.org

DPP-4 Inhibition: DPP-4 inhibitors, also known as gliptins, enhance the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion in a glucose-dependent manner. mdpi.commdpi.com The pyrazole scaffold is a key component of several DPP-4 inhibitors, including the approved drug Teneligliptin. mdpi.com The pyrazole ring can engage in π-cation interactions within the S1 and S2 pockets of the DPP-4 active site. mdpi.comresearchgate.net

A series of pyrazole-incorporated thiosemicarbazones were designed and evaluated as DPP-4 inhibitors. mdpi.com The compound 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide demonstrated remarkable potency, with an IC₅₀ value of 1.266 ± 0.264 nM, which was more potent than the reference drug sitagliptin (B1680988) (IC₅₀ = 4.380 ± 0.319 nM). mdpi.com Other studies have also identified novel pyrazole-3-carbohydrazone and β-amino pyrrole-2-carbonitrile (B156044) derivatives as effective DPP-4 inhibitors. nih.gov

Table 2: Antidiabetic Activity of Selected Pyrazole Derivatives

| Compound Class | Target Enzyme | Most Potent Compound/Key Finding | IC₅₀ Value | Reference(s) |

|---|---|---|---|---|

| Sulfonamide-based acyl pyrazoles | α-Glucosidase | Compound 5a (p-Cl on acyl phenyl ring) | 1.11 ± 0.01 µM | frontiersin.org |

| Pyrazole-incorporated thiosemicarbazones | DPP-4 | 2f (4-bromobenzylidene derivative) | 1.266 ± 0.264 nM | mdpi.com |

| β-amino pyrrole-2-carbonitrile analogs | DPP-4 | Compound 53 | 4 nM | nih.gov |

Antituberculosis and Antileishmanial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis and the challenges in treating leishmaniasis necessitate the discovery of new therapeutic agents. nih.govmdpi.com Pyrazole derivatives, including those based on the pyrazole-4-carbonitrile scaffold, have shown promising activity against these pathogens. nih.govnih.govresearchgate.net

Antituberculosis Activity: Several studies have focused on synthesizing pyrazole derivatives to identify novel inhibitors of Mycobacterium tuberculosis (MTB). nih.govcuestionesdefisioterapia.com One study reported a pyrazole derivative with high activity against MTB, showing a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. nih.gov Another investigation identified a nitroso-containing pyrazole derivative, NSC 18725, which was effective against non-replicating mycobacteria and acted synergistically with isoniazid. nih.gov The mechanism of action for this compound involves the induction of autophagy in macrophages. nih.gov

Antileishmanial Activity: Pyrazole-4-carbonitrile precursors and their tetrazole derivatives have been evaluated for their activity against Leishmania species. nih.govresearchgate.netresearchgate.net A series of 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles and their corresponding 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives were tested against L. braziliensis and L. amazonensis. nih.gov The tetrazole derivative with a 3-chlorophenyl substituent (4a ) was the most potent against L. braziliensis promastigotes, with an IC₅₀ of 15 ± 0.14 µM, comparable to the reference drug pentamidine (B1679287) (IC₅₀ = 13 ± 0.04 µM). nih.govresearchgate.net Importantly, this derivative was less cytotoxic than pentamidine. nih.govresearchgate.net Other research has shown that 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives are also active against L. infantum and L. amazonensis. mdpi.com

Table 3: Antituberculosis and Antileishmanial Activity of Pyrazole Derivatives

| Activity | Compound Class/Name | Organism | Key Result (MIC or IC₅₀) | Reference(s) |

|---|---|---|---|---|

| Antituberculosis | Pyrazole derivative | Mycobacterium tuberculosis | MIC = 4 µg/mL | nih.gov |

| Antituberculosis | NSC 18725 (nitroso pyrazole) | Mycobacterium tuberculosis | Synergistic with isoniazid | nih.gov |

| Antileishmanial | 5-(1-(3-chlorophenyl)-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole (4a ) | Leishmania braziliensis | IC₅₀ = 15 ± 0.14 µM | nih.govresearchgate.net |

| Antileishmanial | 5-(1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole (4d ) | Leishmania braziliensis | IC₅₀ = 26 ± 0.09 µM | nih.govresearchgate.net |

Enzyme Inhibition Studies

Beyond their roles in diabetes, pyrazole derivatives have been identified as inhibitors of other crucial enzyme families, such as protein kinases and carbonic anhydrases, which are important targets in cancer therapy and other diseases. nih.govnih.govnih.gov

Kinase Inhibition: Protein kinases are key regulators of cellular processes, and their dysregulation is linked to diseases like cancer. nih.govnih.govmdpi.com The pyrazole scaffold is a privileged structure found in several FDA-approved kinase inhibitors. nih.govmdpi.com Derivatives of 3-amino-1H-pyrazole have been developed as inhibitors for various kinases. nih.govmdpi.com For instance, a pyrazole derivative designed as a rigid analogue of a known Akt1 kinase inhibitor showed an IC₅₀ value of 1.3 nM against Akt1 and induced apoptosis in colon cancer cells. nih.gov Another pyrazole derivative was reported as an inhibitor of ASK1 kinase, a target for neurodegenerative diseases. nih.gov Furthermore, pyrazole-based compounds have shown potent inhibition of Bcr-Abl kinase, a target in chronic myeloid leukemia, with one derivative exhibiting an IC₅₀ of 14.2 nM. nih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. nih.govnih.gov Pyrazole-containing sulfonamides have been investigated as CA inhibitors. nih.gov A series of pyrazolo[4,3-e] nih.govnih.govcuestionesdefisioterapia.comtriazine sulfonamides were found to be effective inhibitors of the tumor-associated isoform CA IX, while being ineffective against the cytosolic isoforms CA I and II. nih.gov The most potent compound against CA IX had an inhibition constant (Ki) of 13.8 nM. nih.gov

Table 4: Enzyme Inhibition by Selected Pyrazole Derivatives

| Target Enzyme Family | Specific Enzyme | Compound Type/Key Finding | Potency (IC₅₀ or Kᵢ) | Reference(s) |

|---|---|---|---|---|

| Protein Kinase | Akt1 | Rigid pyrazole analogue of afuresertib | IC₅₀ = 1.3 nM | nih.gov |

| Protein Kinase | Bcr-Abl | Dierylamide-pyrazole derivative | IC₅₀ = 14.2 nM | nih.gov |

| Carbonic Anhydrase | CA IX | Pyrazolo[4,3-e] nih.govnih.govcuestionesdefisioterapia.comtriazine sulfonamide (8e ) | Kᵢ = 13.8 nM | nih.gov |

Structure-Activity Relationship (SAR) Studies for Pyrazole Carbonitrile Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds and designing more potent and selective therapeutic agents. researchgate.netnih.govnih.gov For pyrazole carbonitrile scaffolds, SAR analyses have provided valuable insights into the structural requirements for various biological activities.

For Antioxidant Activity: SAR studies on 3-Aryl-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles revealed that the nature and position of substituents on the aryl ring at position 3 significantly influence their antioxidant capacity. researchgate.net The presence of electron-donating groups like methoxy (B1213986) (-OCH₃) enhanced the activity, while electron-withdrawing groups like cyano (-CN) had a lesser effect. researchgate.net For pyrazolyl acylhydrazones, the antioxidant properties were confirmed to be significant, and the data collected allowed for the extension of previously reported SARs, highlighting the pharmaceutical attractiveness of this class of aminopyrazole derivatives. nih.govmdpi.com

For Antidiabetic Activity: In the context of α-glucosidase inhibition, SAR of sulfonamide-based acyl pyrazoles showed that the nature and position of the substituent on the acyl group were critical. frontiersin.org A chlorine atom at the para-position of the phenyl ring on the acyl moiety resulted in the highest potency. frontiersin.org For DPP-4 inhibitors, SAR studies on pyrazole-incorporated thiosemicarbazones indicated that substituting the benzylidene ring with a halogen, particularly bromine at the para-position, led to the most potent compound. nih.govmdpi.com The pyrazole scaffold itself was found to be crucial for interacting with key residues like Arg358 and Tyr666 in the DPP-4 active site. mdpi.comresearchgate.net

For Antituberculosis and Antileishmanial Activity: SAR studies of pyrazole derivatives against M. tuberculosis revealed that a functional group at the fourth position of the pyrazole ring was essential for activity. nih.gov Specifically, a para-chlorophenyl substitution at the N1 position of the pyrazole ring resulted in the most active scaffold. nih.gov For antileishmanial activity, the conversion of the pyrazole-4-carbonitrile precursor to a tetrazole ring generally enhanced the activity against L. braziliensis. nih.govresearchgate.net The SAR for 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives indicated that the addition of a sulfonamide group and a bromine atom improved antileishmanial activity. mdpi.com

For Enzyme Inhibition: In the development of kinase inhibitors, substitutions on the pyrazole ring have a major impact on selectivity. mdpi.commdpi.com For 3-amino-1H-pyrazole-based inhibitors, small modifications, especially on the pyrazole ring, had significant effects on selectivity. nih.govmdpi.com For instance, removing a trifluoromethyl group from a Bcr-Abl inhibitor structure significantly decreased its potency. nih.gov Regarding carbonic anhydrase inhibitors, SAR studies have been systematically reviewed, showing that pyrazole/pyrazoline derivatives exhibit great potency, and their structural features are key to their inhibitory action. nih.gov

Table 5: Summary of Structure-Activity Relationship (SAR) Findings for Pyrazole Carbonitrile Scaffolds

| Biological Activity | Key Structural Feature for Enhanced Activity | Reference(s) |

|---|---|---|

| Antioxidant | Electron-donating groups (e.g., -OCH₃) on the C3-aryl ring. | researchgate.net |

| Antidiabetic (α-Glucosidase) | para-Chloro substitution on the acyl phenyl group. | frontiersin.org |

| Antidiabetic (DPP-4) | para-Bromo substitution on the benzylidene ring; pyrazole core for active site interaction. | nih.govmdpi.com |

| Antituberculosis | Functional group at C4; para-chlorophenyl substitution at N1. | nih.gov |

| Antileishmanial | Conversion of nitrile to tetrazole; addition of sulfonamide and bromine. | mdpi.comnih.govresearchgate.net |

| Enzyme Inhibition (Kinase) | Specific substitutions on the pyrazole ring are critical for selectivity and potency (e.g., CF₃ group). | nih.govmdpi.com |

Applications in Materials Science and Other Fields for Pyrazole Carbonitrile Scaffolds

Organic Electronics and Optoelectronic Materials Research

The pyrazole (B372694) scaffold is a component in the design of materials for organic electronics and optoelectronics due to its inherent electronic properties and stability. Fused pyrazole systems, in particular, have shown exceptional photophysical properties. mdpi.com The amino and carbonitrile groups in the 3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile scaffold can significantly influence the electronic characteristics of materials.

Research into related compounds has highlighted their potential. For instance, a novel heterojunction based on a 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ) thin film demonstrated a band gap energy of 2.3 eV and exhibited photovoltaic properties, including an open-circuit voltage of 0.62 V and a short-circuit current of 5.1 × 10–4 A/cm². researchgate.net Such findings underscore the potential of aminopyrazole derivatives in the development of organic semiconductor devices. researchgate.net The ability to tune the electronic properties through substituent modification makes the pyrazole core a valuable component in the design of new photoactive materials. researchgate.net

| Compound Derivative | Application Area | Key Findings |

| 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ) | Organic Photovoltaics | Band gap of 2.3 eV, demonstrated diode behavior and photovoltaic properties. researchgate.net |

| General Pyrazole Derivatives | Organic Electronics | Possess valuable photophysical properties suitable for electronic materials. mdpi.com |

Chemosensors and Biological Imaging Agents Development

The pyrazole framework is well-suited for the development of chemosensors and biological imaging agents. The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions and other analytes. The amino and nitrile functionalities on the this compound scaffold can further enhance its coordination capabilities and modulate its photophysical response upon binding.

While specific studies on this compound as a chemosensor are not prominent, the broader family of pyrazole derivatives has shown significant promise. For example, pyrazole-based compounds have been designed to selectively detect various metal ions. The fluorescence properties of these sensors often change upon coordination with a target analyte, allowing for visual detection. The versatility of the pyrazole structure allows for the incorporation of different fluorophores and binding sites to create sensors for a wide range of analytes.

Coordination Chemistry and Metal-Organic Frameworks (MOFs) involving Pyrazole Ligands

The pyrazole ring and its derivatives are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazole ring readily coordinate with metal ions, leading to the formation of stable, porous structures. The substituents on the pyrazole ring, such as the amino and carbonitrile groups in this compound, can influence the resulting MOF's topology, porosity, and functionality. Pyrazoles are particularly noted for their wide-ranging applications in coordination chemistry. researchgate.net

Ethyl 3-amino-1H-pyrazole-4-carboxylate, a closely related compound, is known to be used as a ligand in the synthesis of metal coordination compounds. medchemexpress.com Research has demonstrated the synthesis of pyrazole-based MOFs with applications in gas storage and separation. The ability to introduce various functional groups onto the pyrazole ligand allows for the tailoring of the MOF's properties for specific applications. researchgate.net

| Pyrazole-Based Ligand | Resulting Structure | Potential Application |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Metal Coordination Compounds | Catalysis, Sensing medchemexpress.com |

| General Pyrazole Derivatives | Metal-Organic Frameworks (MOFs) | Gas Storage, Separation, Catalysis researchgate.net |

Agrochemical Applications (e.g., Pesticides, Fungicides, Insecticides, Herbicides)

Pyrazole derivatives are a significant class of compounds in the agrochemical industry, with many commercially successful products. scirp.org The pyrazole scaffold is a key component in a number of insecticides, fungicides, and herbicides. researchgate.net

Insecticides: A prominent example of a pyrazole-based insecticide is Fipronil, which contains a pyrazole ring functionalized with various groups. conicet.gov.arwikipedia.org Fipronil acts as a potent neurotoxin to a broad range of insect pests by blocking GABA-gated chloride channels. conicet.gov.ar Research on simpler 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has shown significant insecticidal activity against pests like Tuta absoluta. conicet.gov.ar For instance, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile demonstrated 75% mortality in larvae after 48 hours. conicet.gov.ar This suggests that the core aminopyrazole carbonitrile structure, present in this compound, is a viable pharmacophore for developing new insecticides. conicet.gov.arconicet.gov.ar

Fungicides: The pyrazole ring is also a critical pharmacophore in the design of fungicides. researchgate.net Many modern fungicides are based on the pyrazole carboxamide scaffold, which acts by inhibiting the succinate (B1194679) dehydrogenase enzyme in fungi. The structural diversity of pyrazole derivatives allows for the development of fungicides with high efficacy against a range of plant pathogenic fungi.

| Compound Class | Agrochemical Application | Mechanism of Action (Example) |

| 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles | Insecticide | Neurotoxin (GABA receptor antagonist) conicet.gov.ar |

| Pyrazole Carboxamides | Fungicide | Succinate Dehydrogenase Inhibition |

Dye Applications

The aminopyrazole carbonitrile structure serves as a precursor for the synthesis of various dyes. The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes, which have a wide range of colors and applications.

Studies have shown the synthesis of dyes derived from 1-aryl-5-amino-4-cyanopyrazoles. uminho.pt These dyes are prepared by diazotizing the amino group of the pyrazole and coupling it with components like anilines or 2-naphthol. uminho.pt The resulting azo compounds exhibit various colors, and their properties can be tuned by modifying the substituents on the pyrazole and the coupling partner. The presence of the cyano group can also influence the color and fastness properties of the dyes. Furthermore, some pyrazole derivatives have been investigated for use as disperse dyes for polyester (B1180765) fabrics. nih.gov

Future Research Directions and Emerging Challenges in the Study of 3 Amino 5 Ethyl 1h Pyrazole 4 Carbonitrile

Development of Novel and More Efficient Synthetic Routes

The synthesis of substituted pyrazoles is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally friendly methods remains a primary objective. The predominant method for creating the pyrazole (B372694) core is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound. nih.govmdpi.com

Future research should focus on optimizing this process for 3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile. Key areas for development include:

Catalyst Innovation: While many reactions proceed without a catalyst, the use of novel catalysts can significantly improve yields and reduce reaction times. Recent studies have demonstrated the efficacy of nano-catalysts, such as copper stabilized on layered double hydroxides (LDH) or magnetic nanoparticles, for the synthesis of related 5-amino-pyrazole-4-carbonitriles. nih.govnih.gov Exploring similar catalytic systems for the ethyl derivative could lead to greener and more efficient production.

One-Pot and Multicomponent Reactions (MCRs): MCRs, which combine multiple reactants in a single step, offer significant advantages over traditional multi-step synthesis by reducing waste and simplifying procedures. mdpi.com Designing a robust one-pot, three-component reaction involving an ethyl-containing precursor, a malononitrile (B47326) source, and hydrazine would be a significant advancement. nih.govnih.gov

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate the synthesis of pyrazolo[1,5-a]pyrimidines from pyrazole precursors, indicating its potential for the primary synthesis as well. nih.govresearchgate.net Investigating microwave or ultrasonic irradiation could drastically shorten reaction times for producing the title compound. mdpi.com

| Method | Key Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Classical Cyclocondensation | 3-Oxoalkanonitriles, Hydrazine Hydrate (B1144303) | Reflux in dioxane or ethanol | Well-established, reliable | nih.govmdpi.com |

| Catalytic Three-Component Reaction | Aldehydes, Malononitrile, Phenylhydrazine (B124118) | LDH@DCMBA@CuI catalyst, 55 °C | High yield (85-93%), short time, green | nih.govrsc.org |

| Mechanochemical Synthesis | Azo-linked Aldehydes, Malononitrile, Hydrazine | Fe3O4@SiO2@Tannic acid catalyst, solvent-free | Environmentally friendly, reusable catalyst | nih.gov |

| Microwave-Assisted Synthesis | 5-Aminopyrazoles, Bidentate Electrophiles | Solvent-free, microwave irradiation | Rapid, selective | researchgate.net |

Exploration of Undiscovered Reactivity Patterns

The polyfunctional nature of this compound, with its reactive amino and nitrile groups, makes it an ideal precursor for constructing more complex heterocyclic systems. mdpi.com While the general reactivity of aminopyrazoles is known, the specific influence of the 5-ethyl group on reaction pathways is an area ripe for discovery.

Future research should systematically explore its reactions with a variety of electrophilic and nucleophilic reagents to uncover novel transformations.

Synthesis of Fused Heterocycles: This compound is a prime candidate for synthesizing fused pyrazole systems like pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]quinazolines, which are of significant medicinal interest. mdpi.comekb.egresearchgate.net The reaction of the compound with bidentate electrophiles, aromatic aldehydes, and other reagents should be investigated to build a library of new fused derivatives. ekb.eg

Reactions at the Amino Group: The exocyclic amino group can be readily acylated, diazotized, or used as a nucleophile in condensation reactions. mdpi.com Exploring its reaction with novel reagents could lead to derivatives with unique properties. For example, reaction with chloroacetyl chloride produces a reactive intermediate for further substitution. mdpi.com

Transformations of the Nitrile Group: The carbonitrile group is a versatile functional handle that can be hydrolyzed, reduced, or undergo cycloaddition reactions. A deeper investigation into these transformations could open pathways to new classes of compounds not accessible through traditional routes.

Advanced Computational Modeling for Predictive Research

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving time and resources. eurasianjournals.com For this compound, computational modeling can offer profound insights into its structure, reactivity, and potential biological interactions.

Emerging research efforts should be directed towards:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the compound's electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential. eurasianjournals.comresearchgate.net This information helps in predicting its stability, reactivity hotspots, and spectral characteristics, which can then be validated experimentally. researchgate.net

Molecular Docking Simulations: To explore its therapeutic potential, molecular docking studies can simulate the binding of the compound and its virtual derivatives to the active sites of various biological targets, such as protein kinases or microbial enzymes. acs.orgnih.gov This can identify promising candidates for synthesis and biological testing.